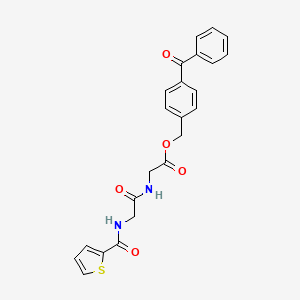
4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate, also known as BTG, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a glycine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
作用机制
The mechanism of action of 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate is not fully understood, but it is believed to involve the modulation of several different signaling pathways in the body. One of the primary targets of this compound is the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins and other inflammatory mediators. By inhibiting COX activity, 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate is thought to reduce inflammation and pain.
Biochemical and Physiological Effects:
4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor activity. In addition, this compound has been shown to modulate the immune system, reduce oxidative stress, and promote wound healing.
实验室实验的优点和局限性
One of the primary advantages of using 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate in lab experiments is its well-documented pharmacological activity. This compound has been extensively studied and has been shown to exhibit a range of effects in vitro and in vivo. However, there are also some limitations to using 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate in research, including its high cost and limited availability.
未来方向
There are many potential future directions for research on 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate. One area of interest is in the development of new drugs and therapies based on this compound. Researchers are also investigating the potential use of 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate as a diagnostic tool for certain diseases, as well as its potential applications in regenerative medicine and tissue engineering. Finally, there is ongoing research into the mechanism of action of 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate, with the goal of better understanding how this compound exerts its pharmacological effects.
合成方法
The synthesis of 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate is a complex process that involves several steps. One of the most common methods for synthesizing this compound is via the reaction of glycine with 2-thiophenecarbonyl chloride, followed by the addition of benzoyl chloride and subsequent purification. Other methods of synthesis have also been reported, including the use of alternative reagents and reaction conditions.
科学研究应用
4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One of the most promising areas of research for this compound is in the development of new drugs and therapies. 4-benzoylbenzyl N-(2-thienylcarbonyl)glycylglycinate has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and anti-tumor activity.
属性
IUPAC Name |
(4-benzoylphenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c26-20(13-25-23(29)19-7-4-12-31-19)24-14-21(27)30-15-16-8-10-18(11-9-16)22(28)17-5-2-1-3-6-17/h1-12H,13-15H2,(H,24,26)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWJSNZJDVUOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)CNC(=O)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoylbenzyl 2-({2-[(2-thienylcarbonyl)amino]acetyl}amino)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

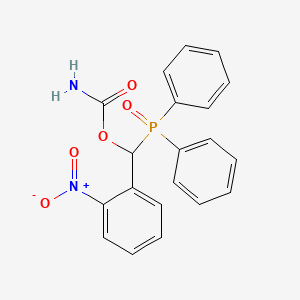
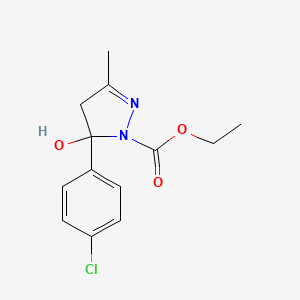

![N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5120785.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-pyridinylmethyl)-3-piperidinol](/img/structure/B5120789.png)
![N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B5120796.png)
![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B5120824.png)

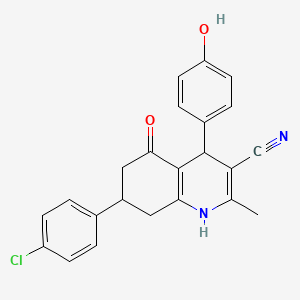
![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-azepanone trifluoroacetate](/img/structure/B5120842.png)
![methyl 2-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5120855.png)
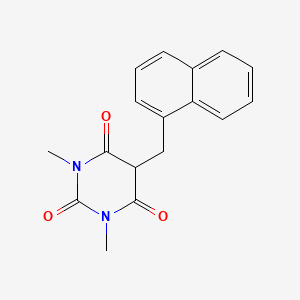
![3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5120872.png)